
Disodium phosphate dodecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium phosphate dodecahydrate is a chemical that helps to bind fats and water together . It is a colorless crystalline sodium salt widely used as a buffer in molecular biology, biochemistry, and chromatographic studies . It is typically used as a phosphate buffer system component for biomolecule downstream chromatography steps or final liquid formulation .
Synthesis Analysis
A novel organic-inorganic composite phase change material (PCM) called disodium hydrogen phosphate dodecahydrate-lauric-palmitic acid (D-LA-PACM) was prepared . The preparation involved using the vacuum adsorption method . The properties of these composite materials were more comprehensive and superior than those of single hydrated salt .
Molecular Structure Analysis
The molecular formula of this compound is H25Na2O16P . It has a molecular weight of 358.14 .
Chemical Reactions Analysis
Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . It is prepared industrially in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate .
Physical and Chemical Properties Analysis
This compound is a water-soluble white powder . It has a density of 1.7 g/cm^3 . It is insoluble in ethanol . The pH of disodium hydrogen phosphate water solution is between 8.0 and 11.0, meaning it is moderately basic . It is soluble in water, the aqueous solution is weakly alkaline, the pH value of 1% aqueous solution is 8.8~9.2, and it is insoluble in alcohol .
Scientific Research Applications
Heat and Energy Storage
- Thermal Properties for Heat Storage : Disodium phosphate dodecahydrate exhibits potential for heat-storage technology, with investigations into its phase-change properties for thermal stability and energy efficiency (Luo et al., 2022).
- Heat Storage Media : The substance's suitability as a heat storage medium, particularly in the context of solar heat storage, has been explored (Dancy, 1984).
Phase Transition and Material Properties
- Crystallization in Freeze-Drying : The phase transitions of disodium hydrogen phosphate dodecahydrate during freeze-drying processes are significant, especially in its transition from crystalline to amorphous states (Pyne et al., 2003).
- Monitoring Dehydration Processes : Thermo-Raman spectroscopy has been used to monitor the thermal dehydration and condensation processes of disodium hydrogen phosphate dodecahydrate, identifying various hydrated forms (Ghule et al., 2003).
Applications in Cooling Systems
- Use in Absorption Chillers : Its thermal characteristics have been investigated for potential use as a coolant in absorption chillers, with a focus on phase change temperature and latent heat (Suzuki et al., 2010).
Material Stability and Enhancement
- Stabilization Techniques : Research on preventing phase separation and enhancing stability through thickening and gelling methods has been conducted, highlighting its potential in various applications (Lan et al., 2007).
Miscellaneous Applications
- Microencapsulation : The development of silica hard-shell microcapsules containing disodium hydrogen phosphate dodecahydrate, with potential applications in latent heat transportation and thermal storage, has been explored (Tamaru et al., 2017).
Mechanism of Action
Target of Action
Disodium phosphate dodecahydrate, also known as Sodium hydrogenphosphate dodecahydrate, is primarily used as a buffering agent and a laxative . It is also used in conjunction with trisodium phosphate in foods and water softening treatment .
Mode of Action
This compound works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content leads to increased mobility through the large intestine .
Biochemical Pathways
It is known that the compound plays a role in maintaining ph balance in various environments, including food products and biological systems .
Pharmacokinetics
As an inorganic salt, it is expected to have good water solubility, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of this compound’s action is the increase in fecal water content, which aids in bowel movement and is particularly useful in preparing the colon for a colonoscopy . In food and water treatment applications, it helps adjust pH and prevent coagulation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is used as a buffering agent to stabilize pH in both acidic and alkaline environments . Furthermore, it has been found to be a prospective salt in terms of environmental, thermophysical, and economic properties for use in solar installations .
Properties
| { "Design of the Synthesis Pathway": "Disodium phosphate dodecahydrate can be synthesized by reacting phosphoric acid with sodium hydroxide followed by crystallization.", "Starting Materials": [ "Phosphoric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add phosphoric acid to water to form a solution.", "Slowly add sodium hydroxide to the solution while stirring until pH reaches 7.", "Heat the solution to evaporate excess water.", "Cool the solution to room temperature to allow for crystallization of disodium phosphate dodecahydrate.", "Filter and wash the crystals with cold water.", "Dry the crystals to obtain the final product." ] } | |
CAS No. |
10039-32-4 |
Molecular Formula |
H5NaO5P |
Molecular Weight |
139.00 g/mol |
IUPAC Name |
disodium;hydrogen phosphate;dodecahydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI Key |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
O.OP(=O)(O)O.[Na] |
| 10039-32-4 | |
Pictograms |
Irritant |
Related CAS |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Synonyms |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



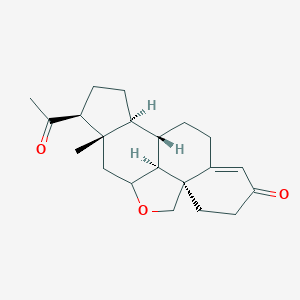
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)

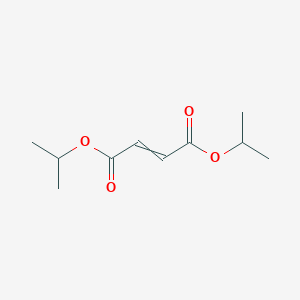


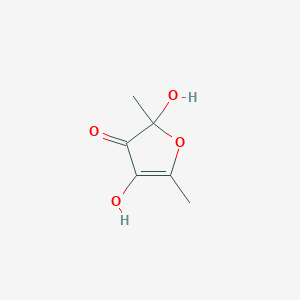
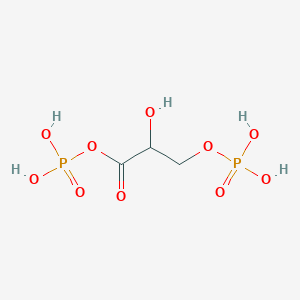
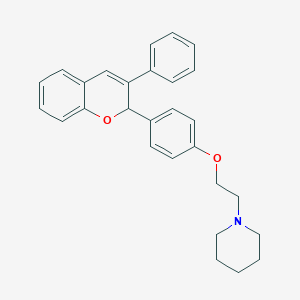

![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)


